Benzo[f]quinazoline
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Overview
Description
Benzo[f]quinazoline is a heterocyclic aromatic organic compound that consists of a fused benzene and quinazoline ring system. This compound is part of the quinazoline family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[f]quinazoline can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzylamine with aldehydes under mild conditions. This reaction can be catalyzed by o-iodoxybenzoic acid (IBX) to yield diversely substituted quinazolines . Another method involves the dehydrogenative coupling of 2-aminoarylmethanols with amides or nitriles using an iridium catalyst, which offers high atom-economy and mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. For example, the condensation of 2-nitrobenzyl alcohols with arylacetic acids in the presence of urea, elemental sulfur, and DABCO as a base in DMSO as a solvent can produce substituted quinazolines under mild conditions . These methods are designed to be environmentally benign and economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzo[f]quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives with improved properties.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and polysubstituted quinazolines. These products are valuable intermediates in the synthesis of various biologically active compounds .
Scientific Research Applications
Benzo[f]quinazoline has a wide range of scientific research applications due to its diverse biological activities. Some of the key applications include:
Mechanism of Action
The mechanism of action of benzo[f]quinazoline involves its interaction with specific molecular targets and pathways. For example, some this compound derivatives act as tyrosine kinase inhibitors by competing with ATP for binding to the kinase, thereby suppressing autophosphorylation and downstream signaling . This mechanism is particularly relevant in the context of anticancer research, where inhibition of tyrosine kinases can lead to the suppression of tumor growth and proliferation .
Comparison with Similar Compounds
Benzo[f]quinazoline can be compared with other similar compounds, such as benzo[h]quinazoline and quinazoline derivatives. These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Benzo[h]quinazoline: This compound has a similar fused ring system but differs in the position of the nitrogen atoms.
Quinazoline Derivatives: Quinazoline derivatives, such as quinazolinones, are known for their cytotoxic and antibacterial activities.
This compound stands out due to its unique substitution patterns and the specific biological activities it exhibits, making it a valuable compound in medicinal chemistry and drug development .
Properties
CAS No. |
229-75-4 |
---|---|
Molecular Formula |
C12H8N2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
benzo[f]quinazoline |
InChI |
InChI=1S/C12H8N2/c1-2-4-10-9(3-1)5-6-12-11(10)7-13-8-14-12/h1-8H |
InChI Key |
ZZTFQOIZJMYIIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NC=NC=C32 |
Origin of Product |
United States |
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